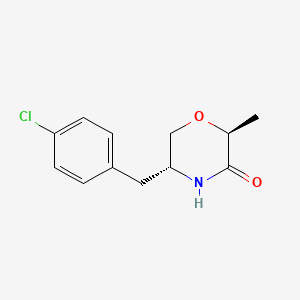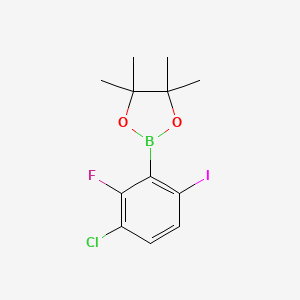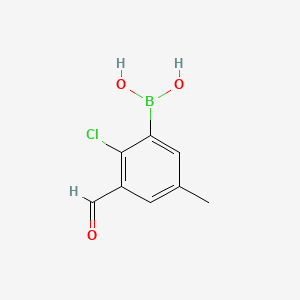
(2-Chloro-3-formyl-5-methylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-3-formyl-5-methylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom, a formyl group, and a methyl group. The combination of these functional groups imparts distinct reactivity and versatility to the compound, making it valuable in synthetic chemistry and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-formyl-5-methylphenyl)boronic acid typically involves the following steps:
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the aromatic compound is treated with a formylating reagent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3-formyl-5-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Coupling Products: Biaryl compounds from Suzuki-Miyaura coupling.
Oxidation Products: Carboxylic acids.
Reduction Products: Hydroxymethyl derivatives.
Substitution Products: Amino or thio derivatives.
Scientific Research Applications
(2-Chloro-3-formyl-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and molecular probes.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-based therapeutics.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (2-Chloro-3-formyl-5-methylphenyl)boronic acid is primarily based on its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The formyl group can undergo nucleophilic addition reactions, while the chlorine atom can participate in substitution reactions. These reactive sites enable the compound to interact with a wide range of molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
3-Formylphenylboronic acid: Similar structure but lacks the chlorine and methyl substituents.
4-Formylphenylboronic acid: Similar structure but with the formyl group in a different position.
2-Formylphenylboronic acid: Similar structure but with the formyl group in the ortho position.
Uniqueness
(2-Chloro-3-formyl-5-methylphenyl)boronic acid is unique due to the presence of multiple functional groups that provide diverse reactivity. The combination of the boronic acid, formyl, chlorine, and methyl groups allows for a wide range of chemical transformations and applications that are not possible with simpler boronic acids.
Properties
Molecular Formula |
C8H8BClO3 |
|---|---|
Molecular Weight |
198.41 g/mol |
IUPAC Name |
(2-chloro-3-formyl-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H8BClO3/c1-5-2-6(4-11)8(10)7(3-5)9(12)13/h2-4,12-13H,1H3 |
InChI Key |
FIALKOXVUVKADL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)C=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Dimethyl-5-{[2-(methylsulfanyl)anilino]methylene}-1,3-dioxane-4,6-dione](/img/structure/B14027026.png)
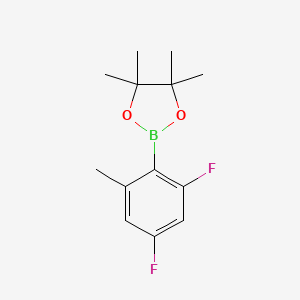


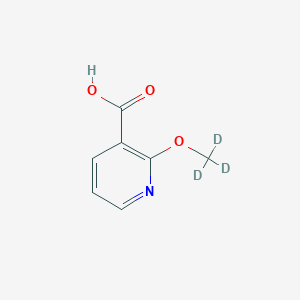

![Sodium 5-oxaspiro[2.3]hexane-1-carboxylate](/img/structure/B14027063.png)
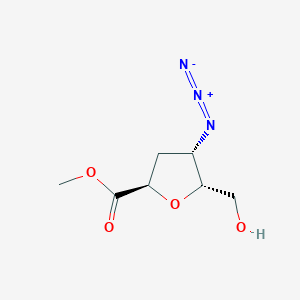
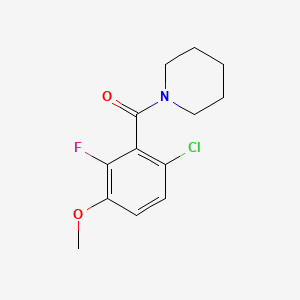
![(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14027087.png)

